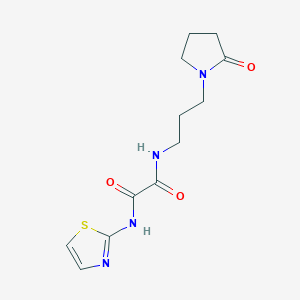![molecular formula C25H23N7O3 B2503232 2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539798-71-5](/img/structure/B2503232.png)
2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , 2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class. This class of compounds is known for its diverse range of biological activities and has been the subject of various synthetic efforts to explore its potential in medicinal chemistry.
Synthesis Analysis
The synthesis of related triazolopyrimidine derivatives typically involves the condensation of various starting materials such as hydrazino pyrimidines, aromatic aldehydes, and ethyl cyanoacetate. For instance, derivatives of 5-carboxy-2-hydroxy-4-hydrazino-6-methylpyrimidine have been used to synthesize new triazolo[4,3-c]pyrimidines . Additionally, a three-component condensation method involving aromatic aldehydes, ethyl cyanoacetate, and diamino triazole or cyanoguanidine hydrochloride in alkaline ethanol has been employed to create 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles . These methods highlight the versatility and adaptability of synthetic routes to access the triazolopyrimidine scaffold.
Molecular Structure Analysis
The molecular structure of triazolopyrimidine derivatives can be elucidated using various spectroscopic techniques such as NMR, IR, UV, and MS, along with elemental analysis . For specific derivatives, X-ray single crystal diffraction has been used to determine the precise geometry of the molecules . Additionally, computational methods like DFT calculations can provide insights into the electronic structure and predict spectral properties, which can be compared with experimental data for validation .
Chemical Reactions Analysis
The triazolopyrimidine core can undergo various chemical reactions, depending on the substituents present on the ring. The synthesis of these compounds often involves condensation reactions, which can be tailored to introduce different functional groups, leading to a wide array of derivatives with potentially distinct chemical reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidine derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. The intermolecular contacts and the overall molecular conformation can be studied using Hirshfeld surface analysis, which provides insight into the solid-state properties of these compounds . The antibacterial activity of certain derivatives has been evaluated, indicating that these compounds can exhibit significant biological effects, which may correlate with their chemical properties .
科学的研究の応用
Chemical Synthesis and Derivatives
2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is part of a class of compounds that has seen extensive research in the synthesis of novel heterocyclic compounds. Researchers have developed various methodologies to synthesize [1,2,4]triazolo[1,5-c]pyrimidine derivatives, highlighting the compound's relevance in creating biologically active molecules. These derivatives have been synthesized through reactions involving different reagents, showcasing the versatility of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold in medicinal chemistry and supramolecular assemblies. For instance, heteroaromatization with 4-Hydroxycoumarin and reactions of hydrazonoyl halides have been employed to obtain novel pyrimidine derivatives, which have been tested for antimicrobial activity (El-Agrody et al., 2001), (Abdelhamid et al., 2004).
Supramolecular Chemistry
In supramolecular chemistry, derivatives of [1,2,4]triazolo[1,5-a]pyrimidine have been explored for their ability to form hydrogen-bonded supramolecular assemblies. These studies aim at utilizing the unique properties of pyrimidine derivatives to create structures that could have potential applications in molecular recognition, catalysis, and materials science. For example, novel pyrimidine derivatives have been synthesized and investigated as ligands for co-crystallization, forming solid compounds with extensive H-bonding intermolecular interactions, revealing their utility in constructing complex molecular architectures (Fonari et al., 2004).
Antimicrobial and Antioxidant Activities
The antimicrobial and antioxidant activities of [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been a significant area of research, reflecting the compound's potential in therapeutic applications. Synthesized compounds of this class have been evaluated for their effectiveness against various bacterial and fungal species, with some showing promising results. This reflects the broader potential of these compounds in developing new antimicrobial agents, which is crucial in the face of rising antibiotic resistance. The research into their biological activities is supported by studies such as the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, highlighting the diverse therapeutic potential of these molecules (Rahmouni et al., 2016).
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-methyl-N-pyridin-3-yl-7-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N7O3/c1-15-21(24(33)29-18-5-4-10-27-14-18)22(16-8-11-26-12-9-16)32-25(28-15)30-23(31-32)17-6-7-19(34-2)20(13-17)35-3/h4-14,22H,1-3H3,(H,29,33)(H,28,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLWZKZGGLGELV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC(=C(C=C3)OC)OC)N1)C4=CC=NC=C4)C(=O)NC5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

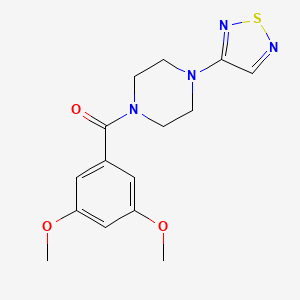
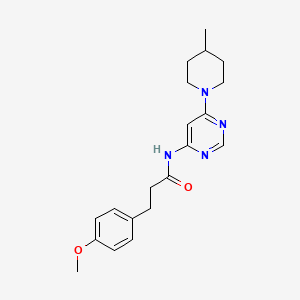
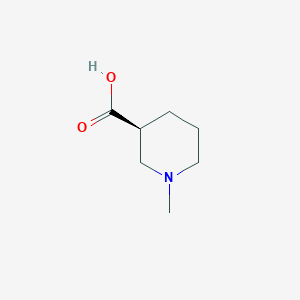
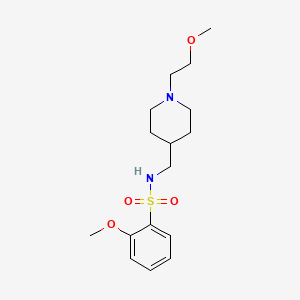
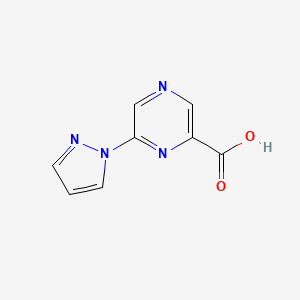
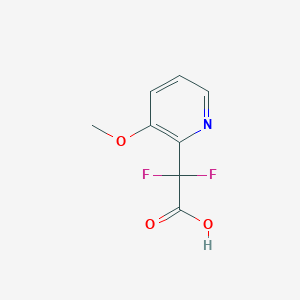
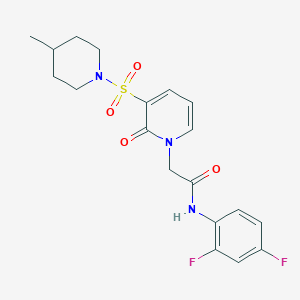

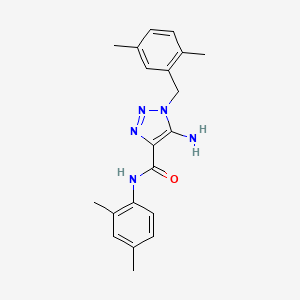
![4-[(2-Chlorobenzyl)thio]-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2503166.png)
![2-((3,5-dimethoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2503167.png)
![ethyl 2-(2-(2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)acetate](/img/structure/B2503168.png)
![(4-{6-Methylimidazo[1,2-a]pyridin-2-yl}phenyl)boronic acid](/img/structure/B2503170.png)
